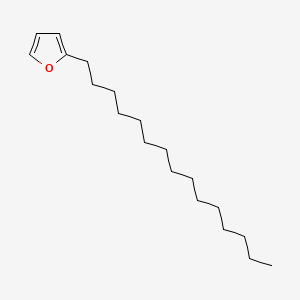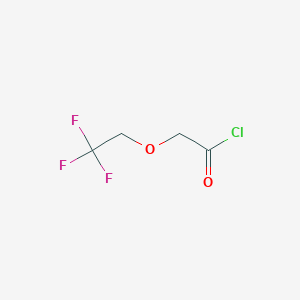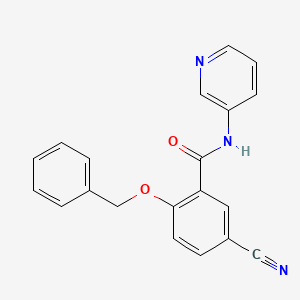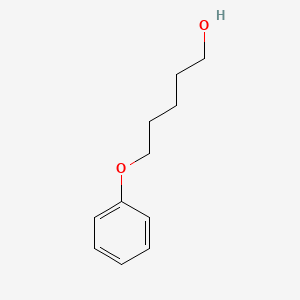![molecular formula C6H8ClN5O2S B8611692 N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine](/img/structure/B8611692.png)
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine
Vue d'ensemble
Description
Le Clothianidin est un insecticide néonicotinoïde développé par Takeda Chemical Industries et Bayer AG. Il est chimiquement similaire à la nicotine et agit sur le système nerveux central des insectes. Les néonicotinoïdes, y compris le clothianidin, sont connus pour leur efficacité dans le contrôle des ravageurs tout en présentant des risques plus faibles pour les mammifères par rapport aux pesticides plus anciens .
Méthodes De Préparation
Le Clothianidin peut être synthétisé par une série de réactions chimiques. Une méthode implique la condensation de la 1,5-diméthyl-2-nitro-imino-hexahydro-1,3,5-triazine avec le 2-chloro-5-chlorométhyl thiazole en présence d'un agent liant l'acide. La réaction est effectuée dans un solvant tel que le carbonate de diméthyle, la méthyl iso-butyl cétone, l'acétate d'éthyle ou le dichloroéthane. Le mélange réactionnel est ensuite traité avec de l'eau et de l'acide phosphotungstique pour donner du clothianidin .
Analyse Des Réactions Chimiques
Le Clothianidin subit diverses réactions chimiques, notamment :
Oxydation : Le Clothianidin peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier le groupe nitro dans le clothianidin.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle thiazole ou de la partie nitroguanidine.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le Clothianidin a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé pour étudier la synthèse et la réactivité des composés néonicotinoïdes.
Médecine : Des études examinent ses impacts potentiels sur la santé humaine et sa persistance environnementale.
Industrie : Le Clothianidin est largement utilisé en agriculture pour protéger les cultures des ravageurs, en particulier dans les traitements des semences et les applications au sol
Mécanisme d'action
Le Clothianidin agit comme un agoniste des récepteurs nicotiniques de l'acétylcholine (nAChR) dans le système nerveux central des insectes. Il se lie à ces récepteurs, provoquant une stimulation continue qui entraîne une paralysie et la mort de l'insecte. Ce mécanisme est très spécifique aux insectes, ce qui rend le clothianidin efficace tout en minimisant les risques pour les mammifères .
Applications De Recherche Scientifique
Clothianidin has a wide range of applications in scientific research:
Chemistry: It is used to study the synthesis and reactivity of neonicotinoid compounds.
Medicine: Studies investigate its potential impacts on human health and its environmental persistence.
Industry: Clothianidin is widely used in agriculture to protect crops from pests, particularly in seed treatments and soil applications
Mécanisme D'action
Clothianidin acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. It binds to these receptors, causing continuous stimulation, which leads to paralysis and death of the insect. This mechanism is highly specific to insects, making clothianidin effective while minimizing risks to mammals .
Comparaison Avec Des Composés Similaires
Le Clothianidin est similaire à d'autres néonicotinoïdes tels que le thiaméthoxame, l'imidaclopride et l'acétamipride. Ces composés partagent un mode d'action commun, mais diffèrent par leur structure chimique et leur persistance environnementale. Le Clothianidin est unique par son équilibre entre efficacité et faible toxicité pour les organismes non ciblés par rapport aux pesticides plus anciens comme les organophosphorés et les carbamates .
Propriétés
| Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides. | |
Formule moléculaire |
C6H8ClN5O2S |
Poids moléculaire |
249.68 g/mol |
Nom IUPAC |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |
Clé InChI |
PGOOBECODWQEAB-UHFFFAOYSA-N |
SMILES |
CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |
SMILES canonique |
CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |
Color/Form |
Colorless powder |
Densité |
1.61 g/cu cm at 20 °C Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/ |
melting_point |
176.8 °C |
Description physique |
White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline] |
Solubilité |
In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C) In water, 327 mg/L at 20 °C In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C) |
Pression de vapeur |
1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














